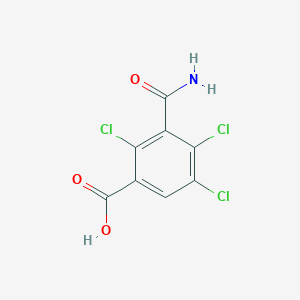

3-Carbamoyl-2,4,5-trichlorobenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives Research

3-Carbamoyl-2,4,5-trichlorobenzoic acid belongs to the broad class of halogenated benzoic acid derivatives. These are compounds where a benzoic acid structure is modified with one or more halogen atoms, in this case, chlorine. Research into halogenated benzoic acids is extensive, driven by their diverse applications and environmental presence. fao.org For instance, various trichlorobenzoic acid isomers are utilized as herbicides and as key intermediates in the synthesis of pharmaceuticals and dyes. fao.orgherts.ac.uk The specific arrangement of the three chlorine atoms, along with the carbamoyl (B1232498) and carboxylic acid functional groups on the benzene (B151609) ring of this compound, dictates its unique chemical properties and behavior. The study of such derivatives is crucial for understanding structure-activity relationships, which can inform the development of new compounds with desired properties or the assessment of environmental and toxicological profiles of existing ones.

Historical Perspective of its Identification as a Metabolite

The identification of this compound is intrinsically linked to the study of the broad-spectrum fungicide, chlorothalonil (B1668833). who.int Chlorothalonil, first registered in the 1960s, has been used extensively in agriculture to control fungal diseases on a variety of crops. herts.ac.uk Over the decades, research into the environmental fate and metabolism of chlorothalonil led to the identification of its various degradation products.

This compound, also known by the reference codes R611965 and SDS-46851 , was identified as a significant soil metabolite of chlorothalonil. who.intlgcstandards.com Metabolism studies, often employing radiolabeled chlorothalonil (¹⁴C-chlorothalonil), were crucial in tracing the transformation pathways of the parent compound in the environment. who.int These studies revealed that in soil, chlorothalonil can be converted to a number of metabolites, with R611965 being a notable product of aerobic soil metabolism. who.intsigmaaldrich.com The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) scheduled the toxicological evaluation of the metabolite R611965 in 2010, highlighting its regulatory importance. who.intherts.ac.uk

Significance of this compound in Environmental and Chemical Sciences

The significance of this compound stems primarily from its role as a metabolite of the widely used fungicide chlorothalonil. Its detection in environmental samples, such as soil and groundwater, serves as an indicator of chlorothalonil contamination. sigmaaldrich.com The persistence and mobility of such metabolites are of great concern in environmental science, as they can have their own toxicological profiles and may be more mobile than the parent compound.

In chemical sciences, the compound is of interest as an analytical standard for environmental monitoring. chemicalbook.com The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of R611965 is crucial for assessing its environmental levels and ensuring water quality. Its presence in environmental matrices necessitates a thorough understanding of its chemical behavior, including its solubility, sorption characteristics, and potential for further degradation.

Research Objectives and Scope for Comprehensive Inquiry

While significant progress has been made in identifying and detecting this compound, several areas warrant further investigation. Future research should aim to:

Elucidate the complete degradation pathway: A more detailed understanding of the formation and subsequent breakdown of R611965 in various environmental compartments is needed. This includes identifying any further transformation products and the conditions that influence these processes.

Determine a comprehensive toxicological profile: While initial toxicological assessments have been conducted, further studies are required to fully understand the potential long-term effects of this metabolite on non-target organisms and ecosystems.

Investigate its mobility and bioavailability: Research into the factors governing the transport of R611965 through soil and into groundwater is essential for predicting and mitigating environmental contamination. Understanding its bioavailability to plants and other organisms is also a key research gap.

Develop advanced analytical techniques: Continued innovation in analytical chemistry is necessary to improve the efficiency, sensitivity, and cost-effectiveness of methods for detecting and quantifying R611965 and other chlorothalonil metabolites in complex environmental matrices.

Addressing these research objectives will provide a more complete picture of the environmental fate and impact of this compound, contributing to more informed environmental risk assessments and management strategies.

Chemical Compound Information

| Compound Name |

| This compound |

| Chlorothalonil |

| 2,4,5-trichlorobenzoic acid |

| 2,4,6-trichlorobenzoic acid |

| 2,3,6-trichlorobenzoic acid |

Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 142733-37-7 | |

| Molecular Formula | C₈H₄Cl₃NO₃ | lgcstandards.com |

| Molecular Weight | 268.48 g/mol | |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)C(=O)N)Cl)C(=O)O | sigmaaldrich.com |

| InChI Key | XKFUETYLBPYNKF-UHFFFAOYSA-N | |

| Alternate Names | R611965, SDS-46851 | who.intlgcstandards.com |

| Type | Soil Metabolite of Chlorothalonil | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-carbamoyl-2,4,5-trichlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3NO3/c9-3-1-2(8(14)15)5(10)4(6(3)11)7(12)13/h1H,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFUETYLBPYNKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C(=O)N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597537 |

Source

|

| Record name | 3-Carbamoyl-2,4,5-trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142733-37-7 |

Source

|

| Record name | 3-Carbamoyl-2,4,5-trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carbamoyl-2,4,5-trichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Chemical Synthesis of 3-Carbamoyl-2,4,5-trichlorobenzoic Acid

The primary routes to this compound can be categorized based on the principal starting materials and the sequence of functional group introductions.

A logical, albeit challenging, synthetic approach involves the introduction of a carbamoyl (B1232498) group onto a pre-existing 2,4,5-trichlorobenzoic acid backbone. 2,4,5-Trichlorobenzoic acid itself is a known compound used as a reagent in organic synthesis and as an intermediate for various agrochemicals and pharmaceuticals. biosynth.comchemimpex.com

The direct carbamoylation of the highly substituted and electron-deficient 2,4,5-trichlorobenzoic acid ring is a difficult transformation. Standard electrophilic aromatic substitution reactions are generally not feasible due to the deactivating nature of the chlorine and carboxyl groups. A more plausible, though not explicitly documented in readily available literature for this specific molecule, would involve a multi-step sequence. This could potentially include:

Nitration: Introduction of a nitro group onto the 2,4,5-trichlorobenzoic acid ring. The position of nitration would be directed by the existing substituents.

Reduction: Conversion of the nitro group to an amino group.

Acylation/Carbamoylation: Transformation of the amino group into a carbamoyl group via reaction with a suitable reagent like phosgene (B1210022) or a phosgene equivalent, followed by amination, or through reaction with isocyanic acid or its salts.

Another potential, yet synthetically demanding, route starting from 2,4,5-trichlorobenzoic acid could involve metallation of the aromatic ring followed by reaction with a carbamoylating agent. However, achieving regioselective metallation in the presence of multiple deactivating groups would be a significant hurdle.

While direct synthesis from 2,4,5-trichlorobenzoic acid presents challenges, the derivatization of other substituted benzoic acids offers alternative pathways. For instance, the synthesis of related compounds like 2-amino-3-methyl-5-chlorobenzoic acid involves nitration of a substituted benzoic acid followed by reduction. fao.org This general principle could be adapted, where a suitably substituted carbamoyl benzoic acid undergoes chlorination. However, controlling the regioselectivity of chlorination on a molecule already containing both activating (carbamoyl) and deactivating (carboxyl) groups would be complex and likely lead to a mixture of isomers.

The hydrolysis of dinitrile precursors is a more direct and relevant pathway, given that the parent compound, chlorothalonil (B1668833), is 2,4,5,6-tetrachloroisophthalonitrile. The selective partial hydrolysis of one nitrile group to a carbamoyl group and the other to a carboxylic acid is the most probable route for the formation of this compound as a metabolite and suggests a viable synthetic strategy.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. For a compound like this compound, green chemistry considerations would focus on minimizing the use of hazardous reagents and solvents, reducing waste, and improving atom economy.

While specific "green" syntheses for this exact molecule are not widely reported, general principles can be applied. For example, the use of catalytic methods for chlorination or carbamoylation would be preferable to stoichiometric reagents. Photoinduced carbamoylation reactions, which can proceed under mild conditions, represent a novel approach for amide synthesis, although their application to this specific substrate has not been documented. rsc.org

Furthermore, enzymatic or microbial transformations could offer a green alternative. The fact that this compound is a known metabolite of chlorothalonil suggests that biological systems are capable of performing the necessary selective hydrolysis reactions. fao.org Harnessing these biocatalytic processes could lead to a more sustainable synthetic route.

Chemical Transformations and Reaction Mechanisms

The key chemical transformations in the synthesis of this compound involve the manipulation of nitrile and carboxylic acid functionalities on a polychlorinated benzene (B151609) ring.

The most direct conceptual pathway to this compound is the partial and differential hydrolysis of a dinitrile precursor, such as a tetrachloroisophthalonitrile derivative. The formation of this compound as a metabolite of chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) strongly supports this hypothesis. fao.org

The reaction would proceed in a stepwise manner:

First Hydrolysis: One of the nitrile groups on the tetrachloroisophthalonitrile ring undergoes hydrolysis to form a carbamoyl group (-CONH2). This step is likely catalyzed by acids or bases.

Second Hydrolysis: The second nitrile group is then hydrolyzed to a carboxylic acid group (-COOH).

The challenge in a laboratory synthesis lies in controlling the reaction to achieve this specific outcome, as over-hydrolysis could lead to the formation of the corresponding dicarboxylic acid or the diamide. The specific substitution pattern of the starting nitrile and the reaction conditions (pH, temperature, catalyst) would be critical in determining the final product.

| Precursor | Reaction | Product | Key Considerations |

| 2,4,5,6-Tetrachloroisophthalonitrile | Partial, differential hydrolysis | This compound | Regioselectivity, control of hydrolysis extent |

| 2,4,5-Trichlorobenzoic acid | Multi-step (e.g., nitration, reduction, carbamoylation) | This compound | Regioselectivity of substitution, harsh reaction conditions |

This table provides a simplified overview of potential synthetic pathways.

The carbamoyl and carboxylic acid groups on the final molecule can, in principle, undergo further transformations, although these are not typically part of the primary synthesis.

Esterification: The carboxylic acid group can be converted to an ester by reaction with an alcohol under acidic conditions.

Amide Formation: The carboxylic acid can be activated (e.g., to an acid chloride) and then reacted with an amine to form a different amide.

Hydrolysis of the Carbamoyl Group: The carbamoyl group can be further hydrolyzed to a carboxylic acid under more vigorous acidic or basic conditions, which would lead to the formation of 2,4,5-trichloroisophthalic acid.

Dehydration of the Carbamoyl Group: The carbamoyl group can be dehydrated back to a nitrile group using a suitable dehydrating agent.

These interconversions highlight the chemical reactivity of the functional groups present in this compound and could be relevant in its further metabolic fate or in the synthesis of related derivatives.

Reactivity Studies of the Chlorinated Aromatic Core

The reactivity of the aromatic core in this compound is fundamentally dictated by the electronic properties of its substituents: three chlorine atoms, a carboxylic acid group, and a carbamoyl group. The benzene ring is highly substituted and electron-deficient, which governs its characteristic reactions. The chlorine atoms and the ortho/para-directing carbamoyl and meta-directing carboxylic acid groups create a complex electronic environment that primarily favors nucleophilic aromatic substitution (SNAr) over electrophilic substitution.

Aromatic rings are typically nucleophilic; however, the presence of strong electron-withdrawing groups can render the ring electrophilic and susceptible to nucleophilic attack. wikipedia.org In the case of polychlorinated benzoic acids, the cumulative inductive effect of the chlorine atoms significantly depletes the electron density of the aromatic system. This effect is further enhanced by the electron-withdrawing nature of the carboxylic acid and carbamoyl functionalities.

Research into the reactivity of structurally similar compounds, such as tetrachlorophthalic anhydride (B1165640) and dimethyl tetrachloroterephthalate (Chlorthal-dimethyl), provides significant insight into the expected behavior of this compound's aromatic core. wikipedia.orgacs.org

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this type of highly chlorinated and electron-poor aromatic system is nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The SNAr mechanism involves a two-step process:

Addition of a nucleophile: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion. libretexts.org

The rate and regioselectivity of the substitution are heavily influenced by the positions of the electron-withdrawing groups. For SNAr to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com In this compound, the carboxylic acid and carbamoyl groups activate the chlorine atoms for substitution.

Studies on related polychlorinated aromatics demonstrate this reactivity. For instance, 2,4,6-trinitrochlorobenzene readily reacts with sodium hydroxide (B78521) at room temperature, showcasing how powerful electron-withdrawing groups facilitate nucleophilic substitution. libretexts.org While the activating power of carboxyl and carbamoyl groups is less than that of nitro groups, the principle remains the same. The reaction of various polychlorinated biphenyl (B1667301) congeners with sodium methoxide (B1231860) also confirms that chlorine atoms on a highly chlorinated ring are susceptible to nucleophilic displacement by methoxide ions. researchgate.net

| Substrate | Nucleophile | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| 2,4,6-Trinitrochlorobenzene | Aqueous NaOH | Room Temperature | 2,4,6-Trinitrophenol | libretexts.org |

| p-Chloronitrobenzene | Hydroxide ion (OH⁻) | 130 °C | p-Nitrophenol | libretexts.org |

| Polychlorinated Biphenyls (PCBs) | Sodium Methoxide (NaOCH₃) | Elevated Temperature | Methoxy-derivatives of PCBs | researchgate.net |

| Tetrachlorophthalic Anhydride | Water/Bases | Slow at RT, accelerated by heat/acid | Tetrachlorophthalic Acid | nih.govchemicalbook.comilo.org |

Reductive Dechlorination

Another significant reaction pathway for the chlorinated aromatic core is reductive dechlorination. This process involves the replacement of a chlorine atom with a hydrogen atom and can be achieved through various chemical and biological methods. Microbial degradation is a key environmental process for related compounds like Chlorthal-dimethyl, where it is transformed into its tetrachloroterephthalic acid (TPA) and monomethyl tetrachloroterephthalic acid (MTP) degradates. epa.govca.gov

Further microbial action can lead to the complete reductive dehalogenation of chlorinated aromatic compounds. For example, the fungicide chlorothalonil, which has a tetrachlorinated ring, has a transformation product that undergoes complete microbial dechlorination. nih.gov This suggests that under specific anaerobic conditions, the chlorine atoms on the ring of this compound could serve as electron acceptors for organohalide-respiring bacteria, leading to their sequential removal. nih.gov

| Compound | Process | Key Intermediates/Products | Significance | Reference |

|---|---|---|---|---|

| Chlorthal-dimethyl (DCPA) | Environmental Biodegradation | Monomethyl tetrachloroterephthalic acid (MTP), Tetrachloroterephthalic acid (TPA) | Primary environmental fate pathway. | epa.govca.gov |

| 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (a Chlorothalonil degradate) | Microbial Reductive Dehalogenation | 4-hydroxy-dichloroisophthalonitrile, 4-hydroxy-monochloroisophthalonitrile | Demonstrates complete dechlorination by specialized bacteria (Dehalogenimonas). | nih.gov |

| Dimethyl tetrachloroterephthalate | Photodecomposition (Sunlight) | Monomethyl tetrachloroterephthalic acid, Tetrachloroterephthalic acid, 1,2,4,5-Tetrachlorobenzene | Shows abiotic degradation pathway. | nih.gov |

Theoretical and Computational Chemistry of 3 Carbamoyl 2,4,5 Trichlorobenzoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the geometric and electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to find the electron density and, from it, derive various molecular properties.

The three-dimensional structure of 3-Carbamoyl-2,4,5-trichlorobenzoic acid is not rigid. The molecule's flexibility is primarily due to the rotation around the single bonds connecting the carboxylic acid (-COOH) and carbamoyl (B1232498) (-CONH₂) groups to the benzene (B151609) ring. The relative orientation of these groups, along with potential intramolecular hydrogen bonding, dictates the molecule's conformational landscape.

DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to perform a full geometry optimization from various starting positions. researchgate.netmdpi.com This process identifies the stable conformers and the transition states that separate them. The primary determinants of conformational preference are the steric hindrance between the bulky chlorine atoms and the functional groups, as well as the potential for intramolecular hydrogen bonds between the carboxylic proton and the carbamoyl oxygen, or between an amide proton and the carboxylic oxygen.

Illustrative Conformational Energy Profile

The following interactive table represents hypothetical energy data for potential conformers, illustrating how DFT can distinguish the most stable molecular structure.

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability Rank |

| A | 0° (planar) | 0° (planar) | 5.8 | 3 |

| B | 30° (twisted) | 90° (perpendicular) | 8.2 | 4 |

| C | 25° (twisted) | 15° (twisted) | 0.0 | 1 (Most Stable) |

| D | 180° (anti-planar) | 0° (planar) | 2.1 | 2 |

Note: This data is illustrative. Actual values would be derived from specific DFT calculations.

Once the most stable conformer is identified, DFT is used to calculate its electronic properties. The distribution of electrons across the molecule is key to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the carbonyl groups would show negative potential, while the acidic proton of the carboxyl group and the amide protons would exhibit positive potential.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors can be calculated. researchgate.net

Illustrative Table of Calculated Electronic Properties

This interactive table shows typical electronic property data that would be generated for the molecule.

| Property | Description | Illustrative Value | Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.7 eV | Reflects chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.85 eV | A harder molecule is less reactive |

| Global Electrophilicity (ω) | Measure of electrophilic nature | 2.11 eV | Predicts reactivity with nucleophiles |

| Dipole Moment | Measure of overall polarity | 3.45 Debye | Influences solubility and intermolecular forces |

Note: This data is illustrative, based on typical values for similar compounds from DFT calculations. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations model the dynamic behavior of the compound, providing insights into its interactions with its environment. ajchem-a.com

The conformation and stability of this compound can be significantly influenced by the solvent. MD simulations can model the molecule in a box of explicit solvent molecules (e.g., water) to observe these effects directly. The simulations track the trajectory of every atom based on a force field, allowing for the analysis of conformational changes and the formation of intermolecular hydrogen bonds.

In an aqueous environment, water molecules would form hydrogen bonds with the carboxylic acid and carbamoyl groups, competing with any intramolecular hydrogen bonds. This solvation can stabilize different conformers compared to the gas phase. The stability of the molecule's conformation over the simulation time (e.g., 100 nanoseconds) is often assessed by calculating the Root Mean Square Deviation (RMSD) from the initial structure. A stable RMSD value suggests the molecule has reached an equilibrium conformation in the solvent. nih.gov

MD simulations are invaluable for exploring how a molecule like this compound might interact with biological targets, such as proteins, or with components of environmental matrices like soil organic matter. This process typically begins with molecular docking, which predicts the preferred binding orientation of the molecule within a protein's active site.

Following docking, an MD simulation of the ligand-protein complex is performed to assess the stability of the binding pose and to characterize the key intermolecular interactions. researchgate.net Analysis of the simulation can reveal persistent hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the chlorine atoms) that contribute to binding affinity.

Illustrative Table of Protein-Ligand Interactions from MD Simulation

This interactive table shows the kind of data that can be extracted from an MD simulation of the compound bound to a hypothetical enzyme.

| Interaction Type | Key Residue (Protein) | Atom(s) on Ligand | Occupancy (%) |

| Hydrogen Bond | Arginine (ARG 121) | Carboxylic Oxygen | 95.2 |

| Hydrogen Bond | Asparagine (ASN 88) | Amide Hydrogen | 78.5 |

| Hydrophobic | Leucine (LEU 45) | Trichlorophenyl Ring | >90.0 |

| Halogen Bond | Glycine (GLY 120) (Backbone O) | Chlorine at C2 | 35.1 |

| Water-Bridged H-Bond | Serine (SER 42) | Carbamoyl Oxygen | 65.4 |

Note: This data is illustrative of a typical MD simulation analysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with a specific biological activity or property. semanticscholar.org While a QSAR model cannot be built for a single compound, methodologies applied to related chlorobenzoic acids can be described. nih.gov

A QSAR study on a series of chlorobenzoic acid derivatives, for instance, would involve calculating a set of molecular descriptors for each compound. nih.gov These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular connectivity indices).

Electronic descriptors: Such as dipole moment or atomic charges.

Steric descriptors: Related to the volume and shape of the molecule.

Using multiple linear regression or machine learning methods, a mathematical model is then developed that links these descriptors to an observed activity (e.g., antimicrobial potency). Such a model can reveal that the activity is governed by specific structural features. For example, a QSAR study on 2-chlorobenzoic acid derivatives found that their antimicrobial activity was governed by topological parameters like the second-order molecular connectivity index. nih.gov These models allow for the prediction of activity for new, unsynthesized compounds within the same chemical class.

Hammett Equation Applications for Substituted Benzoic Acids

The Hammett equation is a fundamental tool in physical organic chemistry that describes a linear free-energy relationship, correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.org It was developed by Louis Plack Hammett and is particularly well-suited for understanding the electronic influence of substituents on a reactive center. wikipedia.org The equation is expressed as:

log (K/K₀) = σρ or log (k/k₀) = σρ

Where:

K or k is the equilibrium or rate constant for the substituted reactant. wikipedia.org

K₀ or k₀ is the reference constant for the unsubstituted reactant (where the substituent is hydrogen). wikipedia.org

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect (both inductive and resonance) of the substituent. wikipedia.orgviu.ca

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects, but not on the specific substituents used. wikipedia.orgviu.ca

The reference reaction for defining substituent constants is the ionization of benzoic acid in water at 25°C, for which ρ is defined as 1.00. viu.caviu.ca Positive σ values indicate that the substituent is electron-withdrawing compared to hydrogen, thus increasing the acidity of the benzoic acid. Conversely, negative σ values denote electron-donating groups. utexas.edu

For this compound, the substituents are the three chlorine atoms and the carbamoyl (-CONH₂) group. The Hammett equation strictly applies to meta and para substituents, as ortho substituents can introduce steric effects not accounted for in the standard σ value. However, the principles can be extended to understand the electronic character of this polysubstituted molecule. The chloro and carbamoyl groups are electron-withdrawing.

The reaction constant, ρ, provides insight into the charge development during a reaction. viu.ca

A positive ρ value (ρ > 0) signifies that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge that is built up during the reaction. viu.ca

A negative ρ value (ρ < 0) indicates the reaction is favored by electron-donating groups, stabilizing a positive charge. viu.ca

The magnitude of ρ shows how sensitive the reaction is to substituent effects compared to the ionization of benzoic acid. utexas.edu

The application of the Hammett equation allows for the quantitative prediction of how the chloro and carbamoyl substituents on the benzoic acid ring will affect its pKa and its reactivity in various chemical transformations.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

This table provides the Hammett constants for substituents present in or related to this compound. These values quantify the electron-withdrawing or electron-donating nature of each group.

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -COOH | 0.37 | 0.45 |

| -CONH₂ | 0.28 | 0.36 |

Data sourced from established physical organic chemistry principles.

Predictive Models for Chemical Reactivity and Environmental Behavior

Predictive modeling, utilizing computational chemistry and machine learning, has become an indispensable tool for forecasting the chemical reactivity and environmental fate of molecules. nih.govepa.gov These models are particularly valuable for assessing complex synthetic compounds like this compound, which is known to be a soil and water metabolite of the fungicide chlorothalonil (B1668833). herts.ac.ukherts.ac.uk

Predictive Models for Chemical Reactivity:

Chemical reactivity can be predicted using methods derived from quantum mechanics and machine learning. nih.gov Quantum mechanical calculations can determine electronic properties, such as orbital energies (HOMO/LUMO) and charge distributions, which are fundamental to understanding how a molecule will interact and react. nih.gov For this compound, these models can predict its susceptibility to nucleophilic or electrophilic attack and estimate the activation energies for potential reactions, such as degradation pathways. nih.gov

Multivariate Linear Regression (MLR) models often use computationally derived descriptors to predict reaction outcomes and optimize reaction conditions. rsc.org By correlating molecular features with observed reactivity, these models can guide synthetic chemistry and mechanistic studies. rsc.org

Predictive Models for Environmental Behavior:

The environmental fate of a chemical, including its persistence, transport, and degradation, is a critical area of study. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field. epa.gov QSARs correlate the structural or physical properties of chemicals with their biological or environmental activities. epa.gov

For this compound, QSAR models can be used to predict:

Biodegradation: Chlorinated benzoic acids can be persistent and may inhibit microbial growth, slowing their own degradation. nih.gov Predictive models can estimate the likelihood and rate of microbial degradation based on the number and position of chlorine atoms and other functional groups.

Sorption to Soil and Sediment: The organic carbon-water (B12546825) partition coefficient (Koc) can be estimated to predict how the compound will distribute between water and soil or sediment. This is crucial for understanding its mobility in the environment. mdpi.com

Aquatic Toxicity: Programs like the EPA's Ecological Structure-Activity Relationships (ECOSAR) use QSARs to predict the toxicity of chemicals to aquatic organisms based on structural similarities to tested compounds. epa.gov

These predictive tools, while powerful, are most effective when used in a weight-of-evidence approach, combining computational predictions with available experimental data to build a comprehensive profile of a chemical's behavior. epa.gov

Table 2: Types of Predictive Models and Their Applications

This table summarizes key predictive modeling approaches and their relevance to assessing the properties of this compound.

| Model Type | Application | Relevance to this compound |

| Hammett Equation | Predicts electronic effects of substituents on reaction rates and equilibria. wikipedia.org | Quantifies how chloro and carbamoyl groups affect acidity and reactivity. |

| Quantum Mechanics (QM) | Calculates electronic structure, orbital energies, and charge distribution. nih.gov | Provides insights into reaction mechanisms and stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with environmental fate and toxicity. epa.gov | Predicts environmental persistence, mobility, and potential ecotoxicity. |

| Machine Learning (ML) Models | Predicts reaction outcomes, properties, and biological activities from large datasets. nih.govnih.gov | Can forecast degradation products and potential metabolic pathways. |

Advanced Analytical Research Methodologies

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a polar, acidic compound like 3-Carbamoyl-2,4,5-trichlorobenzoic acid, both liquid and gas chromatography techniques are employed, each with specific method development considerations.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. elsevierpure.com Reversed-phase HPLC is particularly well-suited for this purpose. ekb.eghelixchrom.com

Method development typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. ekb.egnih.gov Given the acidic nature of the target molecule, the mobile phase usually consists of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often a buffer or an acid modifier like phosphoric or formic acid, to control the ionization of the carboxylic acid and carbamoyl (B1232498) groups, thereby ensuring sharp, symmetrical peaks. nih.govsielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs light in the UV spectrum. ekb.eg For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). elsevierpure.comeconference.io

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic acids. ekb.eg |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) | Acetonitrile is a common organic modifier. Phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com |

| Gradient | Isocratic or Gradient | A gradient elution (e.g., increasing acetonitrile concentration) may be used to optimize separation from other components in a complex matrix. ekb.eg |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. nih.gov |

| Detection | UV at ~210-230 nm | The benzene (B151609) ring and carbonyl groups are expected to have strong absorbance in this region. |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. nih.gov |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is a polar molecule with low volatility due to its carboxylic acid and amide functional groups, making it unsuitable for direct GC analysis. tandfonline.comsigmaaldrich.com Therefore, a crucial step of derivatization is required to convert it into a more volatile and thermally stable form. researchgate.netamericanlaboratory.com

Common derivatization strategies for acidic herbicides involve esterification of the carboxylic acid group. nih.gov Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used for methylation. americanlaboratory.comnih.gov Another approach is the formation of pentafluorobenzyl (PFB) esters using pentafluorobenzyl bromide (PFBB), which also enhances sensitivity for electron capture detection (ECD). researchgate.netamericanlaboratory.com The amide group may also react under certain derivatization conditions. Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

Table 2: Typical GC-MS Method for the Methyl-Ester Derivative of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Reagent | Trimethylsilyldiazomethane | Efficiently converts the carboxylic acid to its methyl ester, increasing volatility. nih.gov |

| GC Column | DB-5MS (or equivalent) | A common, robust, low-polarity column suitable for a wide range of analytes. nih.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Oven Program | Start at 60°C, ramp to 280°C | A temperature gradient is used to separate the analyte from the solvent and other matrix components. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio information, allowing for positive identification and quantification. |

The analysis of trace levels of this compound in complex environmental matrices like water and soil requires an effective sample preparation step to isolate and concentrate the analyte. cas.cz Solid-Phase Extraction (SPE) is a widely used technique for this purpose, offering high recovery and cleaner extracts compared to traditional liquid-liquid extraction. epa.govoup.comresearchgate.net

For acidic herbicides, the choice of SPE sorbent and sample pH are critical. nih.gov Polymeric reversed-phase sorbents, such as those based on styrene-divinylbenzene or hydrophilic-lipophilic balanced (HLB) polymers, are often preferred due to their stability across a wide pH range and high surface area, leading to excellent retention of polar compounds. researchgate.netthermofisher.com The water sample is typically acidified to a pH below the pKa of the carboxylic acid group (e.g., pH < 2-3) to ensure the analyte is in its neutral, more retentive form. epa.gov After loading the sample, the cartridge is washed to remove interferences and the analyte is then eluted with an organic solvent like methanol or ethyl acetate. nih.govthermofisher.com

Table 3: General Solid-Phase Extraction (SPE) Protocol for this compound from Water

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sorbent Selection | Polymeric (e.g., Oasis HLB) or C18 cartridge | Effective retention of polar acidic compounds from aqueous matrices. thermofisher.comuwyo.edu |

| 2. Conditioning | Methanol followed by acidified water (pH ~2) | To activate the sorbent and ensure it is in a suitable state for sample loading. nih.gov |

| 3. Sample Loading | Acidify water sample to pH ~2 and pass through the cartridge | To convert the analyte to its neutral form for strong retention on the reversed-phase sorbent. epa.gov |

| 4. Washing | Pass a small volume of acidified water | To remove weakly retained, hydrophilic interferences. |

| 5. Elution | Elute with methanol or ethyl acetate | To desorb the analyte from the sorbent. thermofisher.com |

| 6. Concentration | Evaporate the eluate under a stream of nitrogen and reconstitute in a suitable solvent | To concentrate the analyte prior to chromatographic analysis. nih.gov |

Spectroscopic Characterization in Research

Spectroscopic methods provide invaluable information on the molecular structure of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques used for its structural confirmation and elucidation.

Mass spectrometry is an essential tool for confirming the molecular weight and structure of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides highly selective and sensitive detection. econference.ioresearchgate.net

In electrospray ionization (ESI) mass spectrometry, typically in negative ion mode, the molecule is expected to readily deprotonate at the carboxylic acid group to form the [M-H]⁻ ion. For this compound (C₈H₄Cl₃NO₃, molecular weight ~268.5 g/mol ), this would correspond to an ion at an m/z of approximately 267. nih.gov The presence of three chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4, M+6) that is a powerful diagnostic for its identification.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by fragmenting the precursor ion. econference.io For the [M-H]⁻ ion of this compound, characteristic fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylate group and potentially the loss of the carbamoyl group (-CONH₂, 44 Da) or related fragments. These specific transitions can be used to develop highly selective quantitative methods, such as Multiple Reaction Monitoring (MRM). econference.ionelac-institute.org

Table 4: Predicted ESI-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| ~267 [M-H]⁻ | ~223 | 44 Da (CO₂) | Decarboxylation of the parent ion. docbrown.info |

| ~267 [M-H]⁻ | ~250 | 17 Da (NH₃) | Loss of ammonia (B1221849) from the carbamoyl group. |

| ~223 | ~188 | 35 Da (Cl) | Loss of a chlorine atom from the trichlorophenyl ring. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. rsc.orgdocbrown.info

The ¹H NMR spectrum is expected to be relatively simple. It would show a singlet for the single aromatic proton on the benzene ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing chlorine and carbonyl groups. Additionally, the two protons of the carbamoyl (-CONH₂) group would likely appear as a broad singlet, or two distinct signals, due to restricted rotation around the C-N bond and exchange with the solvent. hmdb.cahmdb.ca

The ¹³C NMR spectrum would provide evidence for all eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the amide would appear at the downfield end of the spectrum (>160 ppm). The six aromatic carbons would have distinct chemical shifts, with the carbons directly attached to the chlorine atoms showing characteristic shifts. docbrown.inforesearchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~8.0 - 8.5 | Singlet | Aromatic C-H |

| ~7.5 - 8.0 | Broad Singlet(s) | -CONH₂ | |

| ¹³C NMR | ~165 - 170 | Singlet | Carboxylic acid (-COOH) |

| ~165 - 170 | Singlet | Carbamoyl (-CONH₂) | |

| ~125 - 140 | Singlets | Aromatic carbons (C-Cl, C-C) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying the key functional groups present in "this compound" and for quantifying its presence in various matrices.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For "this compound," the IR spectrum is expected to exhibit several key absorption bands. The presence of a carboxylic acid group gives rise to a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹. docbrown.info The carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1700-1730 cm⁻¹ for saturated carboxylic acids. usgs.gov For aromatic carboxylic acids like benzoic acid, this peak is often observed around 1680-1700 cm⁻¹. researchgate.net

The amide functional group (carbamoyl) also presents characteristic absorptions. The N-H stretching vibrations of a primary amide typically appear as two bands in the 3100-3500 cm⁻¹ region. The amide I band (primarily C=O stretching) is expected around 1650 cm⁻¹, and the amide II band (N-H bending) is typically found near 1640 cm⁻¹. The presence of chlorine atoms on the benzene ring will also influence the spectrum, with C-Cl stretching vibrations generally appearing in the fingerprint region below 800 cm⁻¹.

Interactive Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Carboxylic Acid | C-O stretch | 1210-1320 |

| Amide | N-H stretch | 3100-3500 (two bands) |

| Amide | C=O stretch (Amide I) | ~1650 |

| Amide | N-H bend (Amide II) | ~1640 |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aryl Halide | C-Cl stretch | <800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in "this compound"—the chlorinated benzene ring and the carbonyl groups of the carboxylic acid and amide—are expected to absorb UV radiation. Aromatic systems typically show two main absorption bands: the B-band (benzenoid) and the E-band (ethylenic). For benzoic acid in an acidic aqueous solution, the B-band is observed around 274 nm and another band appears around 230 nm. rsc.org The presence of chlorine substituents on the benzene ring is likely to cause a bathochromic (red) shift in the absorption maxima. For instance, p-chlorobenzoic acid shows an absorption maximum above 290 nm. nih.gov Therefore, "this compound" is expected to have its primary absorption bands in the UV region, likely with maxima shifted to longer wavelengths compared to unsubstituted benzoic acid due to the presence of both the chloro and carbamoyl substituents.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Transition | Expected λmax (nm) |

| Substituted Benzene Ring | π → π* | 230 - 290 |

Isotopic Analysis Techniques for Mechanistic Elucidation

Isotopic analysis is a sophisticated methodology used to trace the origin and transformation pathways of compounds in complex environmental and biological systems.

Compound-Specific Isotope Analysis (CSIA) in Degradation Studies

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical tool that measures the stable isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ³⁷Cl/³⁵Cl) of individual compounds. nih.gov This technique is particularly valuable for tracking the degradation of pollutants because biological and chemical processes often exhibit kinetic isotope effects (KIEs), where molecules containing lighter isotopes react slightly faster than those with heavier isotopes. nih.govhanyang.ac.kr This leads to an enrichment of the heavier isotope in the remaining pool of the parent compound.

"this compound" is a major metabolite formed during the degradation of the fungicide chlorothalonil (B1668833). researchgate.net CSIA can be a powerful tool to study the further degradation of this metabolite. By analyzing the changes in the carbon, nitrogen, and chlorine isotopic composition of "this compound" over time in soil or water, researchers can gain insights into the specific bonds being broken during its transformation. For instance, a significant shift in the chlorine isotope ratio would suggest that a dehalogenation step is a key part of the degradation pathway. nih.gov The magnitude of the isotope fractionation can provide clues about the reaction mechanism (e.g., distinguishing between different enzymatic or abiotic degradation pathways). fao.org

While specific CSIA studies on "this compound" are not yet prevalent in the literature, the methodology has been successfully applied to other pesticides and their degradation products, demonstrating its potential for elucidating the environmental fate of this compound. mdpi.com

Use of Labeled Compounds in Metabolic Pathway Research

The use of isotopically labeled compounds is a cornerstone of metabolic and environmental fate studies. By synthesizing "this compound" with a specific isotopic label (e.g., ¹⁴C, ¹³C, or ¹⁵N), researchers can trace its path through a biological system or environmental matrix with high specificity and sensitivity.

As "this compound" is a metabolite of chlorothalonil, studies on the metabolism of labeled chlorothalonil provide indirect information about the formation of this compound. For example, studies have utilized ¹⁴C-phenyl-labeled chlorothalonil to investigate its hydrolysis and metabolism. fao.org These tracer studies have been instrumental in identifying the various degradation products, including "this compound," and quantifying their formation under different conditions. fao.org

Direct studies using labeled "this compound" would allow for a more focused investigation of its own metabolic fate. For instance, administering ¹³C-labeled "this compound" to a soil microcosm and subsequently analyzing the isotopic composition of the evolved CO₂ and any new metabolites would definitively trace its mineralization or further transformation. This approach is crucial for understanding the complete degradation pathway and assessing the potential for persistence or formation of other, potentially more mobile or toxic, byproducts. The commercial availability of labeled parent compounds like chlorothalonil-¹³C₂ facilitates such research. medchemexpress.com

Environmental Fate and Degradation Research of 3 Carbamoyl 2,4,5 Trichlorobenzoic Acid

Formation as a Major Metabolite of Chlorothalonil (B1668833) (CTN)

Identification and Characterization of Parent Compound Degradation Pathways

The degradation of chlorothalonil in the environment is a multifaceted process influenced by both abiotic and biotic factors. nih.gov While photolysis can play a role in the degradation of chlorothalonil in aquatic environments, microbial degradation is considered a primary pathway in soil. nih.gov The transformation of chlorothalonil to 3-carbamoyl-2,4,5-trichlorobenzoic acid is a result of microbial action. researchgate.net

The precise, step-by-step chemical transformation from chlorothalonil to this compound is not extensively detailed in the available literature. However, it is understood to be a product of aerobic soil metabolism. researchgate.net The pathway likely involves the hydrolysis of one of the two nitrile groups on the chlorothalonil molecule to a carbamoyl (B1232498) group, followed by further oxidation to a carboxylic acid group, and subsequent dechlorination and rearrangement. A study on tropical soils identified this compound as the most abundant metabolite in acidic soil conditions. researchgate.net

The degradation of chlorothalonil can lead to a variety of other metabolites, with their formation being dependent on environmental conditions. One of the major initial degradation products is 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082). researchgate.netresearchgate.net The subsequent transformation of these intermediates can eventually lead to the formation of this compound.

Comparative Analysis of Metabolite Formation Rates across Different Environmental Compartments

Data on the comparative formation rates of this compound across different environmental compartments are limited. However, existing research provides some insights into its prevalence in soil.

Under anaerobic conditions in flooded soils, the major metabolite of chlorothalonil was found to be SDS-3701 (4-hydroxy-2,5,6-trichloroisophthalonitrile), which reached a maximum of around 30-40% of the applied dose. nih.gov In contrast, studies on acidic tropical soils under aerobic conditions have shown that this compound is the most abundant metabolite. researchgate.net This suggests that the formation of this compound is favored in aerobic, acidic soil environments.

The following table summarizes the dissipation of chlorothalonil and the formation of bound residues in different tropical soils, highlighting the significance of biodegradation which leads to the formation of metabolites like this compound.

| Soil Type | Biodegradation (% of CTN dissipation) | Bound Residue Formation (% of CTN dissipation) |

| Typic Humaquept (GH) | 50 | 46 |

| Typic Hapludox (LE) | 54 | 34 |

| Typic Quartzipsamment (AQ) | 73 | 18 |

| Data from a study on the transformation of 14C-Chlorothalonil in tropical soils. researchgate.net |

Biodegradation Pathways and Microbial Ecology Research

The persistence of this compound in the environment is determined by its susceptibility to further microbial degradation. Research in this area is crucial for understanding its long-term environmental impact.

Microbial Degradation Mechanisms in Soil Systems (Aerobic and Anaerobic)

The biodegradation of chlorinated benzoic acids, a class of compounds to which this compound belongs, has been studied in various soil systems. Microbial catabolism is the primary mechanism for the dissipation of these compounds. nih.gov

Under aerobic conditions , the degradation of chlorinated benzoic acids often proceeds through the formation of chlorocatechols, which are then further metabolized via ring-cleavage pathways. nih.gov For instance, the degradation of 3-chlorobenzoic acid by some bacteria involves oxidation to a chlorinated pyrocatechol. nih.gov

Anaerobic degradation of chlorobenzoic acids has also been observed. researchgate.net This process is often slower than aerobic degradation and involves different microbial consortia and metabolic pathways. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a key step in the anaerobic breakdown of many chlorinated aromatic compounds.

Role of Specific Microbial Consortia and Isolated Strains (e.g., Pseudomonas sp.)

Specific microbial consortia and isolated bacterial strains have demonstrated the ability to degrade chlorinated aromatic compounds. nih.govmdpi.com The genus Pseudomonas is frequently implicated in the degradation of a wide range of xenobiotic compounds, including chlorinated benzoic acids. researchgate.netnih.govosti.gov

Pseudomonas putida has been shown to assimilate 3-chlorobenzoic acid as a sole source of carbon and energy. nih.gov The genetic determinants for this degradation capability are often located on plasmids, which can be transferred to other bacteria. nih.gov Pseudomonas aeruginosa has also been identified as capable of degrading 4-chlorobenzoic acid through a chlorocatechol intermediate. researchgate.net While these studies focus on simpler chlorinated benzoic acids, they suggest that similar enzymatic machinery within Pseudomonas species could potentially be involved in the breakdown of the more complex this compound.

Microbial consortia, comprising multiple interacting species, can exhibit enhanced degradative capabilities compared to single strains. nih.govmdpi.com These consortia can work synergistically to break down complex molecules that may be resistant to degradation by individual microorganisms. nih.gov

Influence of Soil Organic Matter and Nutrient Availability on Degradation Kinetics

The rate of biodegradation of organic pollutants in soil is significantly influenced by various soil properties, including organic matter content and nutrient availability. nih.govunirioja.es

Soil organic matter (SOM) can have a dual effect on pesticide degradation. On one hand, SOM can sorb pesticides, reducing their bioavailability to microorganisms and thus slowing down degradation. researchgate.net On the other hand, SOM serves as a primary source of carbon and energy for soil microbes, and higher organic matter content generally supports a larger and more active microbial population, which can lead to enhanced degradation of xenobiotics. nih.gov Soils with higher organic matter content can adsorb pesticides, which may accelerate their degradation by concentrating both the substrate and the microbial biomass. nih.gov

Nutrient availability , particularly of nitrogen and phosphorus, is also a critical factor. unirioja.es Microbial degradation is an enzymatic process, and the synthesis of these enzymes requires essential nutrients. A deficiency in key nutrients can limit microbial growth and metabolic activity, thereby hindering the degradation of pollutants like this compound. Studies on the degradation of other pesticides have shown that the addition of nutrients can enhance the growth and degradative activity of microbial populations. nih.gov

The following table summarizes the impact of different soil factors on the degradation of pesticides, which are likely to influence the fate of this compound.

| Soil Factor | Potential Influence on Degradation Kinetics |

| Soil Organic Matter | Can increase sorption, potentially decreasing bioavailability, but also supports a larger, more active microbial community, which can enhance degradation. nih.govresearchgate.net |

| Nutrient Levels (N, P) | Essential for microbial growth and the synthesis of degradative enzymes; deficiency can limit degradation rates. unirioja.es |

| pH | Affects microbial activity and the chemical state of the compound, influencing its availability and susceptibility to degradation. |

| Moisture | Essential for microbial activity; extremes of dryness or waterlogging can inhibit degradation. |

Enzymatic Biotransformation Studies

The enzymatic biotransformation of this compound, a significant soil metabolite of the fungicide chlorothalonil, is a critical area of research for understanding its environmental persistence. While direct studies on the specific enzymes responsible for the degradation of this compound are limited, the broader context of aromatic amide hydrolysis provides valuable insights.

In general, the breakdown of aromatic amides in biological systems is often initiated by serine hydrolases, such as carboxylesterases (CES) and arylacetamide deacetylase (AADAC). nih.gov These enzymes catalyze the hydrolysis of the amide bond, which in the case of this compound, would theoretically lead to the formation of 2,4,5-trichlorobenzoic acid and ammonia (B1221849). The rate and extent of this enzymatic hydrolysis can be influenced by the substrate specificity of the enzymes present in the soil microbial community. nih.gov

Research on the degradation of other aromatic amines has identified several bacterial mechanisms. These can include initial dioxygenation of the aromatic ring, deamination, or hydroxylation. nih.gov For instance, the degradation of aniline (B41778) often proceeds through the formation of catechol, which is then further broken down. nih.gov While these pathways are for different but related compounds, they suggest potential enzymatic routes for the transformation of the trichlorinated benzoic acid structure of the target compound.

Abiotic Degradation Mechanisms

Photolytic Transformation Pathways and Kinetics

The parent compound, chlorothalonil, is known to undergo rapid aqueous photolysis. epa.govnih.gov This suggests that the benzene (B151609) ring structure is susceptible to photochemical transformation. It is plausible that this compound, with its similar chlorinated benzene structure, would also be susceptible to photodegradation, although the kinetics and specific products would depend on the specific environmental conditions, such as the presence of photosensitizers and the pH of the medium.

Hydrolytic Stability and Reaction Products

The hydrolytic stability of this compound is a key factor in its environmental persistence, particularly in aqueous systems. While specific hydrolysis data for this compound is scarce, information on similar compounds offers valuable insights. The hydrolysis of aromatic amides and substituted benzoic acid esters is known to be pH-dependent. researchgate.netresearchgate.netcas.cznih.gov

For instance, the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids follows the BAc2 mechanism. researchgate.netcas.cz Generally, electron-withdrawing groups on the benzoic acid ring, such as the chlorine atoms in this compound, tend to make the carboxylic acid more acidic and can influence the rate of hydrolysis of adjacent functional groups. libretexts.org

The hydrolysis of the amide group in this compound would likely yield 2,4,5-trichlorobenzoic acid and ammonia. The rate of this reaction would be influenced by pH, with catalysis expected under both acidic and basic conditions. The parent compound, chlorothalonil, is stable to hydrolysis under acidic and neutral conditions but hydrolyzes at a pH of 9 or higher. inchem.orgnih.gov This suggests that the trichlorinated benzene ring itself is relatively stable to hydrolysis under typical environmental pH conditions.

Environmental Persistence and Mobility Research

The persistence and mobility of this compound in the environment are governed by its interaction with soil and its potential for transport through water.

Soil-Bound Residue Formation and Bioavailability in Research Models

The formation of soil-bound residues is a significant process affecting the long-term fate of pesticides and their metabolites. For this compound, its chemical structure suggests a potential for adsorption to soil components. Studies on other pesticides have shown that both organic matter and clay minerals are effective sorbents. nih.gov The adsorption of 2,4,6-trichlorobenzoic acid, a related compound, has been shown to have a linear relationship with total organic carbon and soil surface area. nih.gov

The formation of bound residues can reduce the bioavailability of the compound to soil organisms and plants. tandfonline.comnih.govresearchgate.net Research on aged residues of other herbicides, such as metamitron, has demonstrated that only a small fraction of the aged and bound residues are taken up by plants. tandfonline.com However, the presence of earthworms has been shown to potentially retard the formation of bound residues for some pesticides. nih.gov The bioavailability of soil-sorbed contaminants is a complex process, and while some studies suggest that desorption is a prerequisite for biodegradation, other evidence indicates that sorbed compounds can be degraded by microorganisms. nih.gov

The repeated application of the parent fungicide, chlorothalonil, can lead to the accumulation of its metabolites, including 4-hydroxychlorothalonil, in the soil. nih.gov This accumulation suggests that the degradation of these metabolites may be slower than that of the parent compound, potentially leading to the formation of persistent bound residues.

Biological Activity and Mechanistic Insights in Research Models Non Clinical

Role as a Metabolite in Biological Systems

The primary context in which 3-Carbamoyl-2,4,5-trichlorobenzoic acid is studied is as a transformation product of chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile). herts.ac.uk The metabolic fate of chlorothalonil is a key area of investigation in environmental science and toxicology.

Investigation of its Formation in Microbial Metabolism

The microbial degradation of chlorothalonil in the environment is a significant pathway leading to the formation of various metabolites. Microbial communities in soil and water play a crucial role in the transformation of this fungicide. researchgate.net The initial steps of chlorothalonil metabolism often involve the substitution of one or more chlorine atoms. epa.gov

One of the identified metabolic pathways for chlorothalonil involves the hydrolysis of one of the nitrile groups to a carbamoyl (B1232498) (amide) group, followed by further hydrolysis to a carboxylic acid group, leading to the formation of carbamoyl-chlorinated benzoic acids. A known soil and groundwater metabolite of chlorothalonil is this compound. herts.ac.uk Another closely related metabolite, identified by the code R613636, is 2,4,5,6-tetrachloro-3-cyanobenzamide, which is formed through hydrolysis and has been detected in aerobic soil metabolism studies. fao.org The formation of these metabolites underscores the role of microbial enzymes in the environmental fate of chlorothalonil.

The degradation of chlorothalonil and the subsequent formation of its metabolites are influenced by various environmental factors, including soil type, pH, and microbial activity. researchgate.net For instance, the degradation of chlorothalonil is generally faster in non-sterile soil compared to sterile soil, highlighting the importance of microbial action. researchgate.net

Comparative Metabolic Fate in Different Organisms or Cell Lines in Research

In mammalian systems, the metabolism of chlorothalonil has been extensively studied in various animal models, including rats and dogs. The primary metabolic route in these organisms involves conjugation with glutathione (B108866) in the liver and gastrointestinal tract. who.intnih.gov This initial step is followed by further enzymatic processing through the mercapturic acid pathway. fao.org The resulting metabolites are primarily thiol derivatives. who.intepa.gov

While the formation of thiol conjugates is the major pathway in animals, the generation of other metabolites, including the hydroxylated derivative 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (SDS-3701), has also been reported, particularly in ruminants. epa.govfao.org The formation of this compound as a significant metabolite in mammals has not been as prominently documented as the glutathione-derived metabolites. However, given its presence as a soil and water metabolite, exposure of organisms to this compound through environmental routes is possible.

The table below summarizes the key metabolites of chlorothalonil identified in different systems.

| Metabolite Name/Code | Parent Compound | System of Identification | Reference |

| This compound | Chlorothalonil | Soil, Groundwater | herts.ac.uk |

| 2,4,5,6-tetrachloro-3-cyanobenzamide (R613636) | Chlorothalonil | Aerobic Soil | fao.org |

| 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) | Chlorothalonil | Soil, Plants, Ruminants | epa.govfao.org |

| Di- and tri-glutathione conjugates | Chlorothalonil | Rats | who.int |

| Cysteine S-conjugates | Chlorothalonil | Rats | who.int |

Mechanistic Studies on Interactions with Biological Targets

Direct mechanistic studies on this compound are limited. Much of the understanding of its potential biological interactions is inferred from the well-documented mechanisms of its parent compound, chlorothalonil, and the general properties of benzoic acid derivatives.

Enzyme Interaction and Inhibition Research (if applicable to metabolic pathways)

The primary mechanism of action of chlorothalonil is its ability to react with sulfhydryl groups of amino acids, particularly cysteine, in proteins. cabidigitallibrary.org This leads to the inhibition of various enzymes that are crucial for cellular function, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov The inhibition of these enzymes disrupts cellular metabolism, which is the basis for its fungicidal activity. cabidigitallibrary.org

While there is a lack of specific research on the enzyme inhibitory activity of this compound, it is plausible that as a chlorinated aromatic compound, it could interact with various enzymes. However, the presence of the carbamoyl and carboxylic acid groups, as opposed to the two nitrile groups in the parent compound, would significantly alter its reactivity and interaction with enzyme active sites. Further research is needed to elucidate any specific enzyme inhibition profiles for this metabolite.

Studies on other benzoic acid derivatives have shown that they can act as enzyme inhibitors. For example, certain phenolic acids with a benzoic acid core have been found to inhibit α-amylase, a key enzyme in starch digestion. epa.gov The inhibitory activity was found to be dependent on the substitution pattern on the benzene (B151609) ring. epa.gov

Receptor Binding Studies in Research Models

There is currently a lack of publicly available research specifically investigating the binding of this compound to cellular receptors. Research in this area for chlorothalonil and its metabolites is not as extensive as for other classes of pesticides that have known specific receptor targets.

Structure-Activity Relationship (SAR) Studies of Carbamoyl Benzoic Acid Derivatives

Research on the fungicidal activity of novel chlorothalonil derivatives has shown that modifications to the benzene ring can significantly impact their biological efficacy. For instance, replacing one of the chlorine atoms with various aniline (B41778) derivatives led to compounds with a range of fungicidal activities. acs.orgnih.gov These studies highlight that the electronic and spatial characteristics of the substituents on the phenyl ring are critical determinants of activity. nih.gov

In the context of benzoic acid derivatives, SAR studies have been conducted for various biological activities. For example, in a study on the inhibition of Listeria monocytogenes, the antimicrobial activity of substituted benzoic acids was found to be related to their lipophilicity and ionization (pKa). mdpi.com This indicates that the ability of the molecule to partition into cell membranes and its state of ionization at a given pH are important for its biological effect.

Impact of Chlorination Pattern on Biological Interactions

The presence and position of chlorine atoms on the benzoic acid ring are known to significantly influence the biological activity of this class of compounds. Chlorinated benzoic acids are recognized for their herbicidal properties, often acting as synthetic auxins that disrupt plant growth. nih.govnih.govmdpi.commdpi.com The 2,4,5-trichloro substitution pattern, as seen in the subject compound, is structurally related to the herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), which functions as a synthetic auxin to defoliate broad-leafed plants. nih.gov

Studies on auxin-like herbicides have demonstrated a clear structure-activity relationship based on the chlorination pattern. nih.gov Research on 2,4-D (2,4-dichlorophenoxyacetic acid) and its analogues has shown that a halogen at the 4-position of the aromatic ring is crucial for auxin activity. nih.gov While substitutions at the 2- and 4-positions are generally well-tolerated and can contribute to activity, substitutions at the 3- or 5-position may lead to reduced activity compared to the 2,4-disubstituted counterparts. nih.gov

In anaerobic environments, the position of chlorine atoms affects their removal by microbial action. Enrichment cultures have been shown to specifically remove ortho-substituted chlorine from chlorinated benzoic acids. nih.gov For instance, 2,3,6-trichlorobenzoic acid can be dechlorinated to 2,5- and 3,5-dichlorobenzoic acid. nih.gov The degradation of p-Chlorobenzoic acid by certain bacteria can lead to the formation of 4-hydroxybenzoic acid. nih.gov

The specific 2,4,5-trichlorination pattern of the subject compound suggests a potential for potent biological activity, likely through mechanisms similar to other polychlorinated aromatic compounds. This substitution pattern is known to create a stable molecule with specific electronic properties that can influence its interaction with biological targets. mdpi.com

| Compound | Chlorination Pattern | Observed Biological Activity/Property | Reference |

|---|---|---|---|

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-Trichloro | Synthetic auxin, herbicide | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichloro | Synthetic auxin, herbicide | nih.gov |

| Chlorinated Benzoic Acids | Varies | Specific removal of ortho-chlorines by anaerobic bacteria | nih.gov |

| p-Chlorobenzoic acid | 4-Chloro | Degraded by Acinetobacter sp. to 4-hydroxybenzoic acid | nih.gov |

Influence of Carbamoyl Group Modification on Activity

The carbamoyl group (-CONH2) and its derivatives, known as benzamides, are pivotal in determining the biological profile of many compounds. Amide derivatives of benzoic acid are known to exhibit a wide array of pharmacological effects, including antimicrobial and antitumor activities. researchgate.netfrontiersin.org The modification of this group, for instance through N-substitution, can significantly alter the compound's biological interactions and potency.

Research on N-substituted benzamides has demonstrated that these modifications can lead to potent antimicrobial agents. mdpi.comresearchgate.net For example, a series of synthesized benzamide (B126) compounds showed that specific substitutions on the amide nitrogen resulted in significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net The introduction of different amine residues to a benzimidazole (B57391) core via a chloroacetyl linker also yielded compounds with notable antibacterial and antifungal activities. frontiersin.org